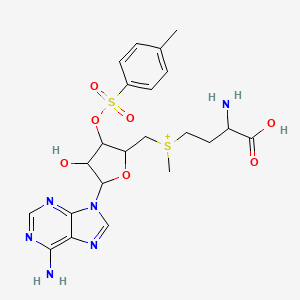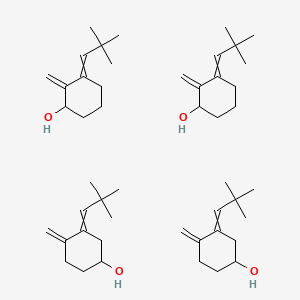
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid, as well as to the membrane-bound form of IgE on the surface of IgE-expressing B lymphocytes . It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy .
Vorbereitungsmethoden
Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells, which then express the antibody. The cells are cultured in bioreactors under controlled conditions to produce the antibody, which is then purified through a series of chromatography steps .
Analyse Chemischer Reaktionen
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific antigens. The major product of its interaction is the formation of an immune complex with IgE, which prevents IgE from binding to its receptors on immune cells .
Wissenschaftliche Forschungsanwendungen
Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop treatments for allergic diseases. In clinical settings, omalizumab is used to treat patients with severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . It has also been investigated for its potential to treat other conditions such as food allergies and atopic dermatitis .
Wirkmechanismus
Omalizumab works by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor Fc-epsilon-RI on the surface of mast cells and basophils . By preventing IgE from binding to its receptors, omalizumab reduces the levels of free IgE in the blood and decreases the expression of Fc-epsilon-RI on immune cells . This leads to a reduction in the release of inflammatory mediators and a decrease in allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Omalizumab is unique in its specific targeting of IgE. Similar compounds include ligelizumab, another anti-IgE monoclonal antibody that has shown superior inhibition of IgE binding to Fc-epsilon-RI and basophil activation compared to omalizumab . Other similar compounds include mepolizumab and reslizumab, which target interleukin-5 (IL-5) rather than IgE and are used to treat eosinophilic asthma .
Eigenschaften
CAS-Nummer |
9012-00-4 |
|---|---|
Molekularformel |
C48H80O4 |
Molekulargewicht |
721.1 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)
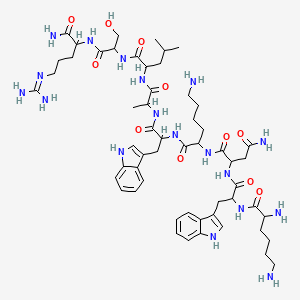
![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
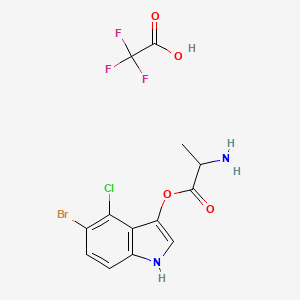
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

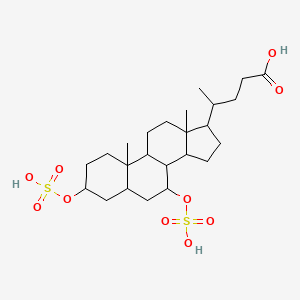
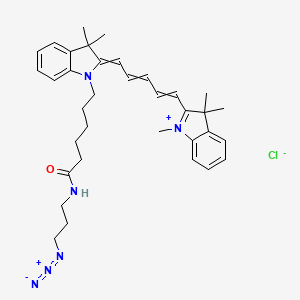
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)
